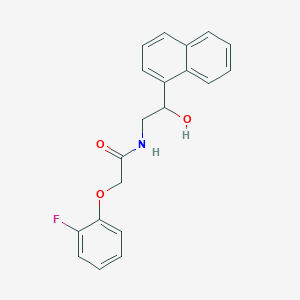

![molecular formula C16H11ClF3N3 B2989826 7-氯-N-[2-(三氟甲基)苄基]-4-喹唑啉胺 CAS No. 477861-90-8](/img/structure/B2989826.png)

7-氯-N-[2-(三氟甲基)苄基]-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine” is a chemical compound . It is also known as N-(7-chloro-4-quinazolinyl)-N-[2-(trifluoromethyl)benzyl]amine .

Synthesis Analysis

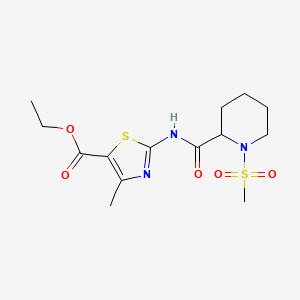

The synthesis of such compounds often involves the use of trifluoromethyl groups . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .科学研究应用

- Pexidartinib (PLX3397) , an FDA-approved drug, is derived from this compound. It inhibits colony-stimulating factor 1 receptor (CSF1R) and has shown promise in treating tenosynovial giant cell tumors (TGCTs) . Researchers continue to explore its potential in other cancer types.

- PAI-1 Inhibitors : 2-(Trifluoromethyl)benzyl chloride serves as a building block for phenyl-substituted carboxylic acid derivatives used in the development of plasminogen activator inhibitor-1 (PAI-1) inhibitors .

Anticancer Research

Medicinal Chemistry

Chemical Biology

安全和危害

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

作用机制

Target of Action

Similar compounds have been found to inhibit the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

It’s known that wrn helicase inhibitors can prevent the enzyme from unwinding dna, thereby disrupting dna repair and replication processes . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these processes .

Biochemical Pathways

The compound likely affects the DNA damage response (DDR) pathway, given its potential role as a WRN helicase inhibitor . DDR is a protective response that maintains genomic integrity when cells are subjected to DNA damage and replication stress . Inhibition of WRN helicase can disrupt this pathway, leading to genomic instability and potentially cell death .

Result of Action

The result of the compound’s action would likely be cell death, particularly in cancer cells. By inhibiting WRN helicase and disrupting the DDR pathway, the compound could induce genomic instability, leading to apoptosis, or programmed cell death .

属性

IUPAC Name |

7-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c17-11-5-6-12-14(7-11)22-9-23-15(12)21-8-10-3-1-2-4-13(10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRJFQKIYAVUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)

![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989764.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)